Compound Description: S-134 is a novel cyclin-dependent kinase 9 (CDK9) inhibitor. It exhibits nano-molar growth inhibitory potential in established human cell lines. S-134 primarily inhibits CDK9 at both the protein and cellular levels. Mechanistically, it causes wild-type p53 stabilization and cell cycle arrest at the G2/M transition. Furthermore, S-134 induces cancer cell death, as evidenced by Annexin-V/PI staining, caspase-3 assay, and PARP cleavage. The inhibitor also reduces the transcription and expression of anti-apoptotic proteins such as Mcl-1, Bcl-2, and XIAP. []
Relevance: Although structurally distinct from ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate, S-134 is included here due to the focus on identifying novel anti-cancer agents in one of the papers. [] This shared objective suggests a potential research interest in comparing and contrasting the activities of diverse chemical scaffolds, including those containing pyrrole rings like the target compound.
Compound Description: ZJU-6 is a semi-synthetic derivative of the natural medicinal compound Erianin. It was designed to possess anti-oxidant properties and enhanced anti-angiogenic activity compared to Erianin. Studies revealed that while ZJU-6 exhibited reduced cellular growth inhibition and Bcl-2 transcription compared to Erianin, it displayed enhanced suppression of tubulin polymerization and anti-angiogenic properties. []
Relevance: ZJU-6 shares the core structure of a pyrrole ring with ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [] The variations in substituents and modifications on the pyrrole ring in ZJU-6 highlight the structural diversity that can be explored within this chemical class to fine-tune biological activities.
3. 4-(8-Cyclopentyl-7-ethyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide (BI 2536) []
Compound Description: BI 2536 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1). It is considered a promising experimental candidate for cancer treatment. The racemic form of BI 2536 has been synthesized through various routes, serving as a lead compound for discovering novel Plk1 inhibitors. []
Relevance: Similar to S-134, the inclusion of BI 2536 is based on the shared context of anti-cancer drug discovery with ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [] Investigating the structure-activity relationships of different Plk1 inhibitors, including those with a pyrrole moiety, could provide valuable insights for developing more effective anticancer therapies.
Compound Description: This compound is a complex spiro heterocyclic structure containing two pyrrole rings. It was synthesized as part of a study focusing on the reactivity of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with acyclic β-enaminoesters. [] The specific biological activities of this compound are not discussed in the provided abstract.
Relevance: The presence of two pyrrole rings in its structure directly relates this compound to ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [] This example highlights how pyrrole moieties can be incorporated into more complex structures, potentially leading to diverse biological properties.
Compound Description: These compounds represent a class of spiro heterocyclic molecules featuring a pyrrole ring fused with a pyrano[2,3-c]pyrazole system. They were synthesized via a three-component spiro heterocyclization reaction involving 1H-pyrrole-2,3-diones, malononitrile, and pyrazolones. [, , ] The biological activity of these specific derivatives is not elaborated on in the provided information.
Relevance: Despite the additional fused ring systems, the presence of a pyrrole ring directly links these derivatives to ethyl 3-bromo-2-methyl-4-[(3-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate. [, , ] This structural similarity highlights the versatility of pyrrole as a building block in synthesizing diverse spiro heterocyclic scaffolds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.